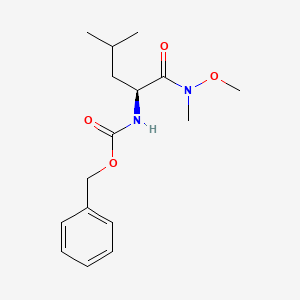

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Carbamates can be synthesized through a process called carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . The process can be facilitated by various catalysts and does not require an inert atmosphere .Chemical Reactions Analysis

Carbamates undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .Aplicaciones Científicas De Investigación

Antimitotic Agents and Biological Activity

Research by Temple and Rener (1992) examined derivatives of this compound, particularly the S- and R-isomers, and found them to be active in several biological systems. The S-isomer was more potent than the R-isomer, suggesting its potential use in antimitotic agents and other biological applications (Temple & Rener, 1992).

Synthesis and Analgesic Activity

A study by Rádl et al. (2000) focused on synthesizing derivatives of 1-Benzofurans and 1-Benzothiophenes, including methylation of related carbamates. This research contributes to understanding the compound's role in synthesizing analgesic agents (Rádl et al., 2000).

Ferrocene Compounds and Synthesis

Barišić et al. (2002) explored the synthesis of 1'-aminoferrocene-1-carboxylic acid derivatives, including the transformation of corresponding benzyl carbamate. This study contributes to the understanding of this compound's role in the synthesis of complex ferrocene structures (Barišić et al., 2002).

Electrophilic Amination and Acetamidation

Velikorodov et al. (2020) conducted research on electrophilic amination of related carbamates, indicating this compound's potential application in the synthesis of specialized amines (Velikorodov et al., 2020).

Photodynamic Therapy and Cancer Treatment

Pişkin et al. (2020) synthesized derivatives for use in photodynamic therapy, highlighting the potential of this compound in the development of photosensitizers for cancer treatment (Pişkin et al., 2020).

Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) investigated the use of a related compound as a photoiniferter in nitroxide-mediated photopolymerization, showing its application in advanced polymerization techniques (Guillaneuf et al., 2010).

Tubulin Assembly Inhibitors

Cheung et al. (1987) synthesized carbamates enriched with 13C for studying tubulin assembly, indicating the compound's relevance in biochemistry and cellular biology research (Cheung et al., 1987).

Mecanismo De Acción

Target of Action

Carbamates, a class of compounds to which this compound belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates in general have the ability to modulate inter- and intramolecular interactions with their target enzymes or receptors . They impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Biochemical Pathways

Carbamates are known to be involved in various biochemical pathways due to their wide range of interactions with enzymes and receptors .

Pharmacokinetics

Carbamates are known for their chemical stability and capability to permeate cell membranes, which can influence their bioavailability .

Result of Action

Carbamates can have various effects depending on their specific structure and the targets they interact with .

Action Environment

The action of carbamates can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-12(2)10-14(15(19)18(3)21-4)17-16(20)22-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,17,20)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWGAKSJXWSJMA-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)

![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)

![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)